![molecular formula C23H24N4O5S B368514 N-[4-acetil-1'-[2-(2-metoxifenoxi)etil]-7'-metil-2'-oxospiro[1,3,4-tiadiazol-5,3'-indol]-2-il]acetamida CAS No. 905787-52-2](/img/structure/B368514.png)

N-[4-acetil-1'-[2-(2-metoxifenoxi)etil]-7'-metil-2'-oxospiro[1,3,4-tiadiazol-5,3'-indol]-2-il]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that includes several functional groups and rings, including an indole ring and a 1,3,4-thiadiazole ring . Indole derivatives are known to have diverse biological activities and are often considered as a “privileged scaffold” within the drug discovery arena . The 1,3,4-thiadiazole ring is also a common feature in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .Chemical Reactions Analysis

Indole is a π-excessive aromatic heterocycle and is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indoles are generally crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación

Agentes Antibacterianos

Los compuestos que contienen la parte 1,3,4-tiadiazol han mostrado una actividad antibacteriana considerable . El compuesto específico en cuestión podría sintetizarse y probarse contra varias cepas bacterianas para determinar su eficacia como agente antibacteriano. Esta aplicación es particularmente relevante en la búsqueda de nuevos antibióticos para combatir las bacterias resistentes a los antibióticos.

Actividades Antitumorales

Los derivados del indol, que forman parte de la estructura del compuesto, se han evaluado como posibles agentes antitumorales . La investigación podría centrarse en la capacidad del compuesto para inhibir el crecimiento tumoral o inducir la apoptosis en las células cancerosas, contribuyendo al desarrollo de nuevas terapias contra el cáncer.

Inhibición Enzimática

Se podría estudiar la interacción del compuesto con las enzimas, en particular las que participan en vías biológicas críticas. Por ejemplo, los derivados del indol se han investigado como inhibidores de la reductasa de aldosa, una enzima implicada en las complicaciones diabéticas . El compuesto podría ser un candidato para el manejo de trastornos relacionados con la diabetes.

Interacción con Ácidos Nucleicos

Se ha llevado a cabo investigación para comprender el mecanismo de interacción entre moléculas similares y los ácidos nucleicos . El compuesto podría estudiarse por su capacidad para unirse al ADN o ARN, lo que puede tener implicaciones en la regulación genética y el tratamiento de enfermedades genéticas.

Síntesis de Alcaloides

Los derivados del indol son partes frecuentes en los alcaloides, que tienen propiedades medicinales significativas . El compuesto podría usarse como precursor en la síntesis de alcaloides complejos, lo que podría conducir al descubrimiento de nuevos fármacos.

Inhibición de la Proteasa NS3/4A de la Hepatitis C

Algunos derivados del indol se han explorado como inhibidores de la proteasa serina NS3/4A de la hepatitis C . Dada la similitud estructural, el compuesto podría investigarse por su potencial para inhibir esta proteasa, ofreciendo un nuevo enfoque para tratar la hepatitis C.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing 1,3,4-thiadiazole and benzimidazole moieties, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by the compound.

Mode of Action

It is known that compounds with similar structures often interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in the observed biological activity.

Biochemical Pathways

These could include pathways related to bacterial growth, inflammation, tumor growth, glucose metabolism, immune response, viral replication, oxidative stress, amoebic survival, helminthic survival, fungal growth, and ulcer formation .

Pharmacokinetics

Compounds with similar structures are often well absorbed and distributed throughout the body due to their high solubility in water and other polar solvents . The metabolism and excretion of these compounds would depend on their specific chemical structure and the presence of functional groups that can be metabolized by the body’s enzymatic systems.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For example, if the compound exhibits antibacterial activity, it could lead to the death of bacterial cells. If it exhibits anti-inflammatory activity, it could lead to a reduction in inflammation at the cellular level. Similarly, if it exhibits antitumor activity, it could lead to the death of tumor cells or a reduction in tumor growth .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, the temperature, and the specific type of cells or organisms present. For example, the compound’s solubility and stability could be affected by the pH of the environment, while its efficacy could be affected by the presence of other compounds or drugs that interact with the same targets .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5S/c1-14-8-7-9-17-20(14)26(12-13-32-19-11-6-5-10-18(19)31-4)21(30)23(17)27(16(3)29)25-22(33-23)24-15(2)28/h5-11H,12-13H2,1-4H3,(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZUXXFXJWWDQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(C(=O)N2CCOC4=CC=CC=C4OC)N(N=C(S3)NC(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368431.png)

![1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B368432.png)

![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B368434.png)

![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)

![2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368438.png)

![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)

![2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368441.png)

![2,2,7,7-tetramethyl-N-(2-(methylthio)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B368444.png)

![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)

![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)

![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)

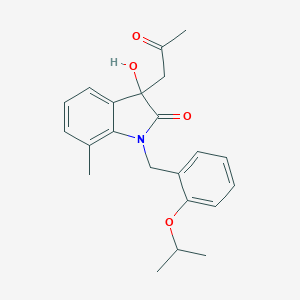

![3-hydroxy-5-methyl-1-[3-(2-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368456.png)